K-Ras(G12C) inhibitor 9 -

K-Ras(G12C) inhibitor 9

Catalog Number: EVT-272295
CAS Number:
Molecular Formula: C16H21ClIN3O4S
Molecular Weight: 513.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

K-Ras(G12C) inhibitors are a class of small-molecule compounds designed to specifically target the G12C mutation in the K-Ras protein [, , ]. This mutation, where glycine at position 12 is replaced with cysteine, is frequently observed in various cancers, including lung, pancreatic, and colorectal cancers [, , , , , ]. The cysteine residue introduced by the G12C mutation provides a unique target for covalent modification, allowing for the development of highly selective inhibitors [, , , ].

Synthesis Analysis
  • Fragment-based drug design: This approach involves screening libraries of small molecules for their ability to bind to the target protein, followed by optimization of the most promising hits [, ].
  • Structure-guided design: This method relies on the knowledge of the protein's three-dimensional structure to design inhibitors that specifically fit into the target binding site [, , , , , , ].
  • Covalent warhead design: A key aspect of many K-Ras(G12C) inhibitors is the incorporation of an electrophilic "warhead" that can form a covalent bond with the cysteine residue at position 12 [, , , , , , , , ].
Molecular Structure Analysis
  • A warhead: This electrophilic group, often an acrylamide, vinyl sulfonamide, or other reactive moiety, forms a covalent bond with the cysteine-12 residue [, , , , , , , , ].
  • A central scaffold: This portion of the molecule provides structural rigidity and contributes to binding affinity and selectivity [, , , , ].
  • Peripheral substituents: These groups project outwards from the scaffold and can be modified to optimize pharmacokinetic properties and enhance target affinity and selectivity [, , , , ].
Chemical Reactions Analysis

The key chemical reaction involved in the mechanism of action of many K-Ras(G12C) inhibitors is the covalent modification of the cysteine-12 residue. This reaction typically involves the nucleophilic attack of the cysteine thiol group on the electrophilic warhead of the inhibitor, resulting in the formation of a stable covalent bond [, , , , , , , , ].

Mechanism of Action
  • Irreversibly binding to the cysteine residue at position 12 in the K-Ras protein: This covalent binding locks K-Ras in an inactive conformation, preventing its interaction with downstream effector proteins and blocking the transmission of oncogenic signals [, , , , , , , , ].
  • Inhibiting downstream signaling pathways: By blocking K-Ras activity, these inhibitors effectively suppress the activation of downstream signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and metastasis [, , , , , , , , ].
Applications
  • Preclinical studies: These inhibitors are widely used as tools to investigate the role of K-Ras(G12C) in cancer development and progression, as well as to identify potential biomarkers of response to K-Ras(G12C)-targeted therapies [, , , , , , , , , , , , , , , , , , ].
  • Clinical trials: Several K-Ras(G12C) inhibitors have advanced into clinical trials for the treatment of various cancers, demonstrating promising results in some patients, particularly those with lung cancer [, , , , , , ].
Future Directions
  • Overcoming resistance: One of the major challenges in targeting K-Ras(G12C) is the development of acquired resistance [, , , , ]. Future efforts will focus on understanding the mechanisms of resistance and developing novel strategies to prevent or overcome it, such as combination therapies targeting multiple pathways.
  • Targeting other K-Ras mutations: While the G12C mutation is a significant target, other K-Ras mutations also play a crucial role in cancer [, , , , , ]. Developing inhibitors for these mutations is a major area of ongoing research.

Sotorasib

  • Compound Description: Sotorasib is a first-in-class, orally bioavailable, small molecule inhibitor specifically targeting the KRAS G12C mutation []. It acts by irreversibly binding to a cysteine residue introduced by the G12C mutation, effectively locking KRAS in its inactive GDP-bound state and inhibiting downstream signaling []. Sotorasib has received FDA approval for the treatment of KRAS G12C-mutated non-small cell lung cancer [, ].
  • Relevance: Though the specific structure of "K-Ras(G12C) inhibitor 9" is unknown, its nomenclature and the focus on KRAS G12C strongly suggest it is a small-molecule covalent inhibitor targeting the same cysteine residue as Sotorasib. The paper mentioning "inhibitor 9" discusses it in the context of other KRAS G12C inhibitors and highlights the challenges of drug resistance, suggesting a similar mechanism of action to Sotorasib [, ].

Adagrasib

  • Compound Description: Similar to Sotorasib, Adagrasib is another FDA-approved, orally bioavailable, small molecule inhibitor specifically designed to target the KRAS G12C mutation [, ]. It functions by forming a covalent bond with the cysteine residue present in the G12C mutant KRAS protein, effectively locking it in its inactive state and preventing downstream signaling [, ]. Adagrasib is clinically approved for treating KRAS G12C-mutated non-small cell lung cancer [, ].
  • Relevance: Given the context of "K-Ras(G12C) inhibitor 9" being investigated for its anti-cancer properties and the emphasis on KRAS G12C, it is plausible that it shares structural similarities with Adagrasib [, ]. Both likely target the same cysteine residue, leading to inhibition of the KRAS signaling pathway. The paper mentioning "inhibitor 9" highlights the issue of acquired drug resistance, further implying a similar mode of action to Adagrasib [, ].

LY3537982

  • Compound Description: LY3537982 is a novel, orally bioavailable, highly selective and potent small-molecule inhibitor specifically designed to target the KRAS G12C mutation [, ]. Preclinical studies have demonstrated that LY3537982 achieves high target occupancy, indicating its effectiveness in binding to KRAS G12C. It is currently being investigated in clinical trials for its safety, pharmacokinetic profile, and antitumor activity in patients with advanced solid tumors harboring the KRAS G12C mutation [, ].
  • Relevance: The research context surrounding “K-Ras(G12C) inhibitor 9” suggests it might belong to the same class of small-molecule covalent inhibitors as LY3537982, all targeting the KRAS G12C mutation [, ]. The paper mentioning "inhibitor 9" emphasizes overcoming the historical challenge of directly targeting KRAS, implying a direct binding mechanism that is also characteristic of LY3537982 [, ].

SML-8-73-1

  • Compound Description: SML-8-73-1 (SML) represents a novel approach in directly targeting the KRAS G12C mutant. It functions as a GTP-competitive, irreversible inhibitor, binding to the guanine nucleotide (GN)-binding pocket of KRAS G12C [, ]. Crystallographic studies reveal that SML forms a covalent bond with Cys-12, inducing an inactive conformation in KRAS, preventing its interaction with downstream effectors [].
  • Relevance: While both "K-Ras(G12C) inhibitor 9" and SML-8-73-1 target the KRAS G12C mutant, they might differ in their binding sites and mechanisms [, , ]. The paper mentioning "inhibitor 9" highlights its use in combination therapy, suggesting it may target a different aspect of KRAS signaling or a distinct binding site compared to SML-8-73-1 [, ].

MRTX1257

  • Compound Description: MRTX1257 is a potent and selective, orally bioavailable covalent inhibitor of the KRAS G12C mutant []. Its development involved extensive structure-based drug design, leading to its high selectivity for KRAS G12C over wild-type KRAS and other GTPases. MRTX1257 acts by covalently binding to the cysteine residue at codon 12 in the Switch-II pocket, stabilizing KRAS in its inactive GDP-bound conformation and inhibiting downstream signaling [].
  • Relevance: Given that both "K-Ras(G12C) inhibitor 9" and MRTX1257 demonstrate efficacy in preclinical models and are implied to be well-tolerated, they might share a similar selectivity profile and potentially a similar binding mode [, ]. Both compounds address the historical challenge of targeting KRAS directly, suggesting a similar mechanism of action focused on inhibiting KRAS G12C [, ].

Properties

Product Name

K-Ras(G12C) inhibitor 9

IUPAC Name

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide

Molecular Formula

C16H21ClIN3O4S

Molecular Weight

513.8 g/mol

InChI

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3

InChI Key

ZGUSBCDCZNBNQT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl

Solubility

Soluble in DMSO

Synonyms

K-Ras(G12C) inhibitor 9

Canonical SMILES

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.